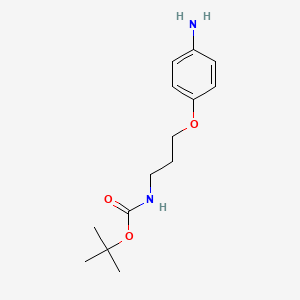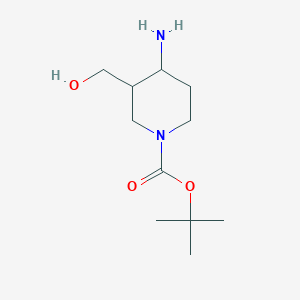
N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide, also known as MEPTA, is a chemical compound that has been extensively studied for its potential use in scientific research. MEPTA is a thiazole-based compound that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). MMPs are involved in the breakdown of extracellular matrix, which is important in cancer metastasis. HDACs are involved in the regulation of gene expression and have been shown to be overexpressed in cancer. Inhibition of these enzymes by N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce cell death in cancer cells. N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has been shown to have neuroprotective effects and has been studied as a potential treatment for Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide in lab experiments is its relatively simple synthesis method. Additionally, N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has been extensively studied and its anticancer and anti-inflammatory activity has been well-documented. However, one limitation of using N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide in lab experiments is its potential toxicity. N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has been shown to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide. One direction is the further study of its anticancer activity and its potential use as a cancer treatment. Additionally, further study of its anti-inflammatory activity may lead to its use as a treatment for inflammatory diseases. The potential use of N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide as a diagnostic tool for Alzheimer's disease should also be further studied. Finally, the potential toxicity of N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide should be further investigated to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis method of N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide involves the reaction of 2-aminopyridine and 4-bromo-2-thiazolylamine with 2-bromoacetic acid ethyl ester in the presence of potassium carbonate. The resulting product is then treated with sodium methoxide to obtain N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide. The synthesis method is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has been studied for its potential use in scientific research. It has been shown to have anticancer activity and has been studied as a potential treatment for cancer. N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has also been studied for its potential use as an anti-inflammatory agent and has been shown to have anti-inflammatory activity. Additionally, N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has been studied for its potential use as a diagnostic tool for Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-19-7-6-15-12(18)8-10-9-20-13(16-10)17-11-4-2-3-5-14-11/h2-5,9H,6-8H2,1H3,(H,15,18)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQAZVVCPZKBFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CSC(=N1)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B3005376.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)


![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B3005383.png)



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B3005391.png)
![N-[(6-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B3005392.png)

